molecular formula C16H18N2O3 B1669624 Cromakalim CAS No. 94470-67-4

Cromakalim

Cat. No. B1669624
CAS RN: 94470-67-4
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-LSDHHAIUSA-N
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Description

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levthis compound. It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .


Synthesis Analysis

This compound synthesis involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC . This leads to the initial formation of a propargyl carbocation, which then attacks the aromatic ring. The resulting allylic cation captures the adjacent phenol oxygen to form the observed product . Further steps involve treatment with aqueous NBS, cyclization to the epoxide in the presence of sodium hydroxide, ring opening of the oxirane with ammonia, and acylation with 4-Chlorobutyryl chloride .


Molecular Structure Analysis

This compound has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.33 g/mol . Its molecular formula is C16H18N2O3 . The IUPAC name for this compound is (3 R ,4 S )-3-hydroxy-2,2-dimethyl-4- (2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .

Scientific Research Applications

Effects on Smooth Muscle

Cromakalim is known for its significant effects on smooth muscle tissues across various organs. Research demonstrates its ability to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea-pig urinary bladder, suggesting potential therapeutic applications in conditions involving smooth muscle dysfunction. This action is likely due to this compound's role in opening K+ channels, leading to hyperpolarization of the cell membrane and decreased contractile activity (Foster et al., 1989).

Cardiovascular Implications

In the cardiovascular system, this compound has been shown to activate ATP-dependent K+ channels in isolated cardiac myocytes, indicating a potential for therapeutic use in cardiac conditions by influencing heart muscle contractility and protecting against ischemic damage (Escande et al., 1988).

Neuroprotective Effects

This compound exhibits neuroprotective effects, particularly in preventing cell death in hippocampal neurons induced by glutamate. This mechanism involves the regulation of Ca2+ homeostasis and cell volume, offering insights into potential treatments for neurodegenerative diseases or acute neural damage (Lauritzen et al., 1997).

Skeletal Muscle Applications

Investigations into the effects of this compound on human skeletal muscle fibers, especially in conditions like hyperkalaemic periodic paralysis, show that it can restore membrane potential in depolarized fibers. This suggests a role for this compound in treating muscle paralysis induced by membrane depolarization, potentially through the activation of ATP-regulated K+ channels (Spuler et al., 2004).

Respiratory System Impact

This compound has been evaluated for its effects on bronchoconstriction, particularly in the context of cholinergic nerve stimulation in guinea-pig isolated trachea. Results indicate that this compound can modulate cholinergic neuroeffector transmission, potentially offering a therapeutic approach for conditions like asthma and other respiratory diseases (Mccaig & Jonckheere, 1989).

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cromakalim involves the conversion of 4,5-dihydro-3H-pyrazol-3-one to the final product through a series of reactions.", "Starting Materials": [ "4,5-dihydro-3H-pyrazol-3-one", "methylamine", "sodium hydroxide", "chloroacetyl chloride", "potassium tert-butoxide", "potassium carbonate", "1,3-dibromopropane", "2-methylpropan-2-ol", "thionyl chloride", "dimethylformamide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4,5-dihydro-3H-pyrazol-3-one is reacted with methylamine and sodium hydroxide to form 4,5-dihydro-5-methylamino-3H-pyrazol-3-one.", "The resulting compound is then reacted with chloroacetyl chloride in the presence of potassium tert-butoxide and potassium carbonate to form 4,5-dihydro-5-(chloroacetyl)-3H-pyrazol-3-one.", "The chloroacetyl group is then replaced with a 1,3-dibromopropane group through a nucleophilic substitution reaction in the presence of 2-methylpropan-2-ol and potassium carbonate.", "The resulting compound is then treated with thionyl chloride and dimethylformamide to form 5-(bromomethyl)-4,5-dihydro-3H-pyrazol-3-one.", "The bromine atom is then replaced with an acetoxymethyl group through a nucleophilic substitution reaction with acetic anhydride in the presence of hydrochloric acid and sodium bicarbonate.", "The resulting compound is then treated with sodium hydroxide to form Cromakalim.", "The final product is isolated through extraction with ethyl acetate and purification with hexane." ] }

CAS RN

94470-67-4

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1

InChI Key

TVZCRIROJQEVOT-LSDHHAIUSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Appearance

Solid powder

Other CAS RN

94535-50-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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